2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-4-yl)acetamide
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Overview
Description
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole moiety, an imidazolidinone ring, and a dimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions to form the imidazolidinone ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.
Coupling with Indole Moiety: The final step involves coupling the imidazolidinone intermediate with an indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating Agents: Chlorine, bromine, iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may act by modulating enzyme activity, altering signal transduction pathways, or interacting with DNA or RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group.
Imidazolidinone derivatives: Compounds with a similar imidazolidinone ring structure.
Uniqueness
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(1H-INDOL-4-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, imidazolidinone ring, and dimethoxyphenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C23H24N4O5/c1-31-19-7-6-14(12-20(19)32-2)9-11-27-22(29)18(26-23(27)30)13-21(28)25-17-5-3-4-16-15(17)8-10-24-16/h3-8,10,12,18,24H,9,11,13H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
QHGLXDHQPHFLRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC=CC4=C3C=CN4)OC |
Origin of Product |
United States |
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